N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a tetrahydronaphthalene moiety with a furan ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-hydroxy-1,2,3,4-tetrahydronaphthalene with a suitable furan derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydronaphthalene moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The furan ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted furan derivatives.
Scientific Research Applications
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The hydroxyl group in the tetrahydronaphthalene moiety can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide: This compound shares a similar tetrahydronaphthalene moiety but differs in the functional groups attached to it.
Naphthalene, 1,2,3,4-tetrahydro-: A simpler compound with a similar core structure but lacking the furan ring and additional functional groups.
Uniqueness
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide is unique due to its combination of a tetrahydronaphthalene moiety and a furan ring, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-9-16(13(2)22-12)17(20)19-11-18(21)8-7-14-5-3-4-6-15(14)10-18/h3-6,9,21H,7-8,10-11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRKYEVWYXBEQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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